Gymnemagenin
Descripción
Gymnemagenin is a triterpenoid aglycone derived from Gymnema sylvestre, a plant traditionally used in Ayurvedic medicine for managing diabetes and obesity. It is the core structure of gymnemic acids, which are glycosylated derivatives responsible for the plant's bioactivity . This compound exhibits significant antidiabetic and anti-obesity properties, primarily through modulation of lipid metabolism and insulin sensitivity. Key mechanisms include:
- Upregulation of lipolysis genes (e.g., Lipe, Lpl) to accelerate triglyceride hydrolysis .
- Activation of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), enhancing adipocyte differentiation and lipid storage .
- Inhibition of carbohydrate-metabolizing enzymes (α-amylase and α-glucosidase), reducing postprandial hyperglycemia .
Its molecular weight is 506.7 (C₃₀H₅₀O₆), and it demonstrates superior binding affinity to PPARγ compared to synthetic drugs like pioglitazone .
Propiedades
IUPAC Name |
(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22-,23-,24-,26-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLHZZPVLQJKG-ABHKXHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22467-07-8 | |
| Record name | Gymnemagenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022467078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYMNEMAGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U396WHT2FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Solvent Selection and Soxhlet Extraction
The isolation of gymnemagenin begins with extracting gymnemic acids from Gymnema sylvestre leaves. Continuous Soxhlet extraction using 80–95% ethanol is the most widely reported method, yielding 3.62–6.15% gymnemic acids on a moisture-free basis. Ethanol’s polarity facilitates the dissolution of triterpene glycosides while minimizing co-extraction of non-polar contaminants. Defatting raw leaves with petroleum ether prior to extraction improves purity, as demonstrated by a 6.15% yield compared to 3.65% without defatting.
Table 1: Extraction Efficiency Across Methods
Aqueous vs. Organic Solvent Trade-offs
Aqueous extraction, though environmentally benign, underperforms due to poor solubility of gymnemic acids, yielding only 1.66%. Ethanol concentrations above 80% optimize glycoside recovery while avoiding excessive chlorophyll co-extraction. Post-extraction, solvents are evaporated under reduced pressure, yielding a resinous residue subjected to hydrolysis.
Hydrolysis of Gymnemic Acids to this compound
Acidic Hydrolysis Conditions
This compound is liberated via acid hydrolysis of gymnemic acids. A two-step protocol involving 0.05 N sulfuric acid in 50% methanol (30 minutes reflux) cleaves glycosidic bonds, followed by neutralization and ethyl acetate extraction. This method achieves near-quantitative conversion, as confirmed by TLC (Rf = 0.41) and HPLC.
Alkaline-Acid Sequential Hydrolysis
Patent EP0406516A1 details a sequential approach: gymnemic acids are first treated with alkaline solutions (e.g., NaOH) to yield prosaponins, which are then hydrolyzed with HCl to this compound and glucuronic acid. This method enhances aglycone stability, reducing decomposition during prolonged acid exposure.
Table 2: Hydrolysis Methods Compared
| Method | Conditions | Conversion Efficiency |
|---|---|---|
| Acidic Hydrolysis | 0.05 N H2SO4, 50% methanol, 30 min | 92–95% |
| Alkaline-Acid Hydrolysis | 1 M NaOH → 1 M HCl, reflux | 98% |
Purification and Isolation Strategies
Thin-Layer Chromatography (TLC)
Preparative TLC using chloroform-methanol (9:1) or benzene-ethanol (19:0.2) separates this compound from hydrolyzed mixtures. Detection with antimony trichloride reveals distinct spots (Rf = 0.41), enabling scraped-band recovery with 85–90% purity.
Column Chromatography
Silica gel or alumina columns eluted with chloroform-ethanol gradients further purify this compound. Fraction analysis via TLC ensures homogeneity, with final yields of 4.2–6.15% from crude extracts.
Analytical Characterization and Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 100 mM ammonium acetate:acetonitrile mobile phase) resolves this compound at 7.366 minutes retention time. Validation studies show linearity (50–1000 µg/mL), precision (RSD < 2%), and accuracy (98–102%).
Table 3: HPLC Validation Parameters
| Parameter | This compound | 18β-Glycyrrhetinic Acid |
|---|---|---|
| Linearity Range | 50–1000 µg/mL | 50–500 µg/mL |
| Retention Time (min) | 3.82 | 7.15 |
| RSD (Precision) | 0.71% | 0.49% |
Spectroscopic Confirmation
LC-MS and NMR analyses authenticate this compound’s structure. LC-MS (negative ion mode) shows [M−H]− at m/z 487.3, while 1H NMR spectra exhibit characteristic oleanane triterpene signals (δ 5.28 ppm for H-12).
Challenges and Optimization Considerations
Análisis De Reacciones Químicas
Types of Reactions: Gymnemagenin undergoes various chemical reactions, including glycosylation, oxidation, and hydroxylation. These reactions involve enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases .
Common Reagents and Conditions:
Glycosylation: This reaction typically involves glycosyltransferases and results in the formation of glycosidic bonds.
Oxidation: Cytochrome P450-dependent monooxygenases play a crucial role in the oxidation of this compound, leading to the formation of hydroxylated derivatives.
Major Products: The major products formed from these reactions include various glycosides and hydroxylated derivatives of this compound .
Aplicaciones Científicas De Investigación
Gymnemagenin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Medicine: It has shown potential in the management of diabetes mellitus by reducing postprandial hyperglycemia.
Industry: The compound is used in the development of antidiabetic formulations and other therapeutic products.
Mecanismo De Acción
Gymnemagenin exerts its effects primarily by inhibiting enzymes involved in carbohydrate metabolism. It inhibits α-amylase and α-glucosidase, which are key enzymes responsible for the breakdown of carbohydrates into glucose. By inhibiting these enzymes, this compound helps in reducing the absorption of glucose in the intestines, thereby lowering blood sugar levels . Additionally, this compound interacts with pancreatic β-cells, stimulating insulin release and promoting the regeneration of these cells .
Comparación Con Compuestos Similares
Pioglitazone (PPARγ Agonist)
Pioglitazone is a thiazolidinedione-class drug used to treat insulin resistance.
This compound’s stronger PPARγ binding and dual action on lipolysis and adipogenesis make it a safer alternative .
BMS-309403 (FABP4 Inhibitor)
BMS-309403 is a synthetic inhibitor of Fatty Acid-Binding Protein 4 (FABP4), a target linked to insulin resistance.
Repaglinide and Sitagliptin (Antidiabetic Drugs)
Repaglinide (insulin secretagogue) and sitagliptin (DPP-4 inhibitor) are clinically used for diabetes.
In silico studies show this compound docks better than these drugs to 7/15 carbohydrate metabolism targets .
Comparison with Natural Compounds
Gymnemic Acids (Glycosylated Derivatives)
Gymnemic acids (e.g., Gymnemic Acid I, II) are glycosylated forms of this compound.
This compound’s aglycone structure allows deeper penetration into lipid-rich tissues, enhancing anti-obesity effects .
Oleanolic Acid (Triterpene)
Oleanolic acid is a structurally similar triterpene with antidiabetic properties.
This compound’s specificity for PPARγ and lipolysis genes gives it an edge in metabolic syndrome management .
Data Tables
Actividad Biológica
Gymnemagenin, a bioactive compound derived from Gymnema sylvestre, has garnered attention for its potential therapeutic effects, particularly in the management of diabetes and obesity. This detailed article explores the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and biochemical properties.
Overview of this compound
This compound is an aglycone component of gymnemic acids, which are known for their hypoglycemic properties. Traditionally used in Ayurvedic medicine, Gymnema sylvestre has been recognized for its ability to reduce sugar cravings and manage blood glucose levels. Recent studies have highlighted this compound's role in inhibiting key enzymes involved in carbohydrate metabolism.
- Enzyme Inhibition :
-
Lipid Metabolism :
- In vitro studies demonstrate that this compound enhances triglyceride metabolism by upregulating lipase genes (Lipe and Lpl), which play vital roles in lipid hydrolysis. Additionally, it promotes the expression of anti-inflammatory adipokines such as Adipoq, suggesting a dual role in both lipid and glucose metabolism .
- Regulation of Gene Expression :
In Vitro Studies
- Enzyme Inhibition : The inhibitory effects on α-amylase and α-glucosidase were confirmed through various assays, paving the way for further investigation into this compound's potential as an antidiabetic agent.
- Gene Expression Modulation : this compound treatment resulted in increased expression of genes associated with triglyceride hydrolysis and adipocyte differentiation .
In Vivo Studies
- Animal Trials : In vivo experiments involving diabetic mice showed that oral administration of this compound (20 mg/kg) significantly reduced the area under the curve (AUC) during glucose tolerance tests when compared to controls and acarbose (10 mg/kg) . This highlights its efficacy in lowering blood sugar levels post-ingestion.
Clinical Case Studies
- Diabetes Management : A study involving 58 adults demonstrated a reduction in sweet food intake following a 14-day intervention with gymnema-based supplements, indicating its potential role in dietary management of diabetes .
- Obesity Correlation : Research emphasizes the link between obesity and type 2 diabetes, suggesting that this compound's effects on lipid metabolism may also contribute to weight management strategies .
Data Tables
Q & A
Q. What validated analytical methods are recommended for quantifying Gymnemagenin in herbal formulations?
A high-performance thin-layer chromatography (HPTLC) method has been validated for simultaneous quantification of this compound and gallic acid. Key parameters include linearity (200–1000 ng/band for this compound), sensitivity (LOD/LOQ calculated via standard deviation of residuals), and precision (<2% RSD in intra-/interday studies). This method ensures specificity through peak purity analysis (r ≥ 0.998) and robustness against minor operational variations .
Q. Which analytical techniques are most effective for identifying this compound in plant extracts?
HPTLC and HPLC are widely used. HPTLC offers cost-effective, high-throughput quantification with validated precision, while HPLC (e.g., retention time at 6.6 min) provides reproducible results for this compound estimation post-acidic hydrolysis of gymnemic acids. Both methods require rigorous validation of parameters like linearity, specificity, and stability .
Advanced Research Questions
Q. How does this compound’s metabolic stability influence its oral bioavailability in preclinical models?
In vitro studies using rat liver microsomes show rapid metabolism (t1/2 ≈7 min) and high clearance (190.08 µL/min/mg), suggesting extensive first-pass metabolism. Poor Caco-2 permeability (1.31 × 10<sup>−6</sup> cm/sec) and high efflux ratios further limit bioavailability. These findings correlate with low systemic exposure in vivo, necessitating formulation strategies like nanoencapsulation or prodrug design .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
Discrepancies often arise from differences in metabolic enzymes or efflux transporters across models. Use species-specific hepatocytes or 3D co-culture systems (e.g., liver-gut models) to improve translational accuracy. Cross-validate findings with LC-MS/MS plasma assays and compartmental pharmacokinetic modeling (e.g., WinNonlin) .
Q. What strategies ensure specificity when quantifying this compound in complex matrices like polyherbal formulations?
Peak purity assessment via spectral overlap (r ≥ 0.998 at start, apex, and end of peaks) is critical. Combine HPTLC with derivatization (e.g., anisaldehyde-sulfuric acid) to enhance detection specificity. Confirm results with orthogonal methods like HPLC-DAD or LC-MS/MS .
Q. What methodological parameters are critical when validating a this compound quantification assay?
Key parameters include:
- Linearity : Six-point calibration curves (R<sup>2</sup> >0.99).
- Sensitivity : LOD/LOQ ≤100 ng/band.
- Precision : Intraday/interday RSD <2%.
- Robustness : Test mobile phase variations (±5%), development time (±10 min), and scanning delays (±15 min).
- Solution stability : ≤2% RSD over 48 hours at room temperature .
Q. How can researchers address this compound’s instability during long-term experimental workflows?
Standard solutions remain stable for 48 hours at room temperature with <2% degradation. For longer storage, freeze aliquots at -20°C and avoid repeated freeze-thaw cycles. Include stability checkpoints in protocols using freshly prepared standards as controls .
Q. What unresolved questions warrant further investigation in this compound research?
- Mechanistic insights into its efflux transporter interactions (e.g., P-gp, BCRP).
- Synergistic effects with co-administered antidiabetic compounds.
- Long-term toxicity profiles in chronic dosing models.
- Structural analogs with improved metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
